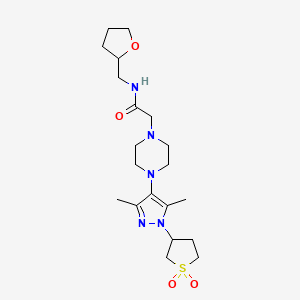
2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H33N5O4S and its molecular weight is 439.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel structure in medicinal chemistry, combining elements of thiophene, pyrazole, and piperazine. This article reviews its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is derived from its structural components:
- Tetrahydrothiophene : A sulfur-containing five-membered ring that contributes to the compound's reactivity.
- Pyrazole : A five-membered ring with two adjacent nitrogen atoms, known for various biological activities.
- Piperazine : A six-membered ring that enhances solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
Recent studies have indicated that derivatives containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Compound 5f , a related pyrazole derivative, demonstrated an IC50 of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapy drug 5-FU (IC50 = 8.34 µM) .
- Mechanistic studies revealed that the compound induces apoptosis and cell cycle arrest in the G0/G1 phase .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties. Molecular docking studies suggest that these compounds can inhibit pro-inflammatory pathways by modulating cytokine release and reducing oxidative stress .
Neuroprotective Effects
Given the presence of piperazine and thiophene groups, this compound may also possess neuroprotective properties. Research indicates that such compounds can mitigate neuroinflammation and promote neuronal survival under stress conditions .
Case Study 1: Cytotoxicity in Glioma Cells
A study assessing various pyrazole derivatives highlighted the efficacy of compounds similar to our target compound in glioma treatments. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming significant anticancer potential .
Case Study 2: Molecular Docking Studies
Computational analyses have demonstrated that pyrazole derivatives can effectively bind to key proteins involved in cancer progression and inflammation. Docking simulations indicated favorable interactions with targets such as COX enzymes and NF-kB pathways .
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | C6 Glioma | 5.13 | Apoptosis induction |
| Study 2 | L929 (healthy) | >100 | No cytotoxicity |
特性
IUPAC Name |
2-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O4S/c1-15-20(16(2)25(22-15)17-5-11-30(27,28)14-17)24-8-6-23(7-9-24)13-19(26)21-12-18-4-3-10-29-18/h17-18H,3-14H2,1-2H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEDVZKBOLEXCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)CC(=O)NCC4CCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














